N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Vue d'ensemble
Description
N-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, commonly known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It was first synthesized in 1991 by Dr. Malcolm Parker and his team at the University of Edinburgh. Since then, CDB-2914 has been extensively studied for its potential applications in reproductive medicine, oncology, and other fields.
Mécanisme D'action
CDB-2914 works by selectively binding to the progesterone receptor and modulating its activity. It has been shown to have both agonist and antagonist effects on the receptor, depending on the tissue and context. In the endometrium, CDB-2914 has been shown to inhibit the expression of genes involved in implantation, thereby preventing pregnancy. In the myometrium, it has been shown to reduce the contractility of smooth muscle cells, which may contribute to its efficacy in treating uterine fibroids.
Biochemical and Physiological Effects
CDB-2914 has been shown to have a number of biochemical and physiological effects in various tissues and cell types. In addition to its effects on the progesterone receptor, it has been shown to inhibit the activity of several enzymes involved in steroid biosynthesis, including 17α-hydroxylase and 3β-hydroxysteroid dehydrogenase. It has also been shown to modulate the expression of several cytokines and growth factors, including vascular endothelial growth factor (VEGF) and transforming growth factor beta (TGF-β).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDB-2914 for lab experiments is its high selectivity for the progesterone receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a relatively low cost compared to other N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide. However, one limitation of CDB-2914 is its relatively low potency compared to other this compound, which may limit its utility in certain contexts.
Orientations Futures
There are several potential future directions for research on CDB-2914. One area of interest is its potential use as a treatment for endometriosis, a condition characterized by the growth of endometrial tissue outside of the uterus. CDB-2914 has been shown to inhibit the growth of endometrial tissue in animal models of endometriosis, although more research is needed to determine its efficacy in humans. Another area of interest is its potential use as a treatment for breast cancer, as it has been shown to inhibit the growth of breast cancer cells in vitro. Finally, further research is needed to fully understand the mechanism of action of CDB-2914 in uterine fibroids, as well as its potential use as a treatment for other gynecological conditions.
Applications De Recherche Scientifique
CDB-2914 has been studied extensively for its potential applications in reproductive medicine, particularly as an emergency contraceptive and a treatment for uterine fibroids. Several clinical trials have demonstrated its efficacy in preventing pregnancy when taken within 72 hours of unprotected intercourse. It has also been shown to reduce the size and symptoms of uterine fibroids, although more research is needed to fully understand its mechanism of action in this context.
Propriétés
IUPAC Name |
N-[(E)-[5-chloro-2-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O4/c22-14-4-5-20(30-11-17-18(23)2-1-3-19(17)24)13(6-14)10-25-26-21(29)12-7-15(27)9-16(28)8-12/h1-10,27-28H,11H2,(H,26,29)/b25-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGZVKIYOLXASJ-KIBLKLHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC(=C3)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC(=C3)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.